molecular formula C11H8BrN B1278976 2-(3-Bromophenyl)pyridine CAS No. 4373-60-8

2-(3-Bromophenyl)pyridine

Cat. No.: B1278976
CAS No.: 4373-60-8
M. Wt: 234.09 g/mol
InChI Key: WLPFTJXVEBANAM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyridine: is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromophenyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-bromophenylboronic acid, 2-bromopyridine

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

The reaction proceeds as follows:

3-bromophenylboronic acid+2-bromopyridine\text{3-bromophenylboronic acid} + \text{2-bromopyridine}3-bromophenylboronic acid+2-bromopyridine

Properties

IUPAC Name

2-(3-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPFTJXVEBANAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455635
Record name 2-(3-bromophenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-60-8
Record name 2-(3-Bromophenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4373-60-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-bromophenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromophenyl)pyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromopyridine (4.8 g, 30.33 mmol), 3-bromophenyl boronic acid (4.06 g, 20.22 mmol), glyme (35 mL), tetrakis(triphenylphosphine)palladium(0) (0.4 g) and a solution of potassium carbonate (7.6 g, 55 mmol) in water (35 mL) was stirred well at reflux under nitrogen overnight. After cooling, the reaction mixture was diluted with ethyl acetate (600 mL) and washed with water (3×200 mL). The solvent and excess 2-bromopyridine were removed on a rotary evaporator (bath temperature=75° C.) and the crude product was purified by chromatography on silica (110 g) with 2% ethyl acetate in heptane (6 L) to produce 1 (3.55 g, 75%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 2-(benzyloxy)biphenyl-3-carbaldehyde (5.55 g, 20 mmol) in anhydrous tetrahydrofuran (100 mL) was stirred under nitrogen on an water bath at room temperature and 3M methyl magnesium bromide in tetrahydrofuran (10 mL, 30 mmol, 1.5 equiv.) was added. Stirring was continued at room temperature for 40 min. The reaction mixture was poured onto saturated ammonium chloride (200 mL) and extracted with ethyl acetate (2×200 mL). The organic extract was washed with water (100 mL), dried over sodium sulfate and stripped to afford pure 1 (6 g, 98%).
Name
2-(benzyloxy)biphenyl-3-carbaldehyde
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

Synthesis routes and methods III

Procedure details

Under an inert gas atmosphere, 2-bromopyridine and 1.2 equivalents of 3-bromophenylboric acid were subjected to the Suzuki coupling (catalyst: tetrakis(triphenylphosphine)palladium(0), base: 2M sodium carbonate aqueous solution, solvent: ethanol, toluene), to obtain 2-(3′-bromophenyl)pyridine represented by the following formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromophenylboric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

2-bromopyridine (75.0 g, 475 mmol), 3-bromophenylboronic acid (104.8 g, 520 mmol), palladium acetate (2.6 g, 2.5 mol %), triphenylphosphine (5.37 g, 5 mol %) and potassium carbonate (196.0 g, 1425 mmol) was placed in a 2 L 3-neck round bottom flask. 500 mL of dimethoxyethane and 500 mL of H2O was added to the flask. Nitrogen was bubbled through the solution for 30 minutes and then the solution was refluxed for 8 h in an atmosphere of nitrogen. The reaction was then allowed to cool to room temperature and the organic phase was separated from the aqueous phase. The aqueous phase was washed with ethylacetate and the organic fractions were combined and dried over magnesium sulfate and the solvent removed under vacuum. The product was chromatographed using silica gel with ethylacetate and hexanes as the eluent. The solvent was removed to give 84.0 g of a clear oil (76% yield).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
104.8 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
5.37 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods V

Procedure details

2-bromophenylboronic acid (35.0 g, 0.174 mol) was reacted with 2-bromopyridine (55.1 g, 0.348 mol) under standard Suzuki coupling condition. The excess 2-bromopyridine was removed via vacuum distillation at 125° C. The product was collected at 180° C. as a light yellow liquid (29 g, 71%) and used for the next reaction without additional purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 2-(3-Bromophenyl)pyridine in the synthesis of platinum(II) complexes?

A1: this compound, often abbreviated as bppy, serves as a key ligand in synthesizing biscyclometalated platinum(II) complexes []. Specifically, it reacts with tris(pentafluorophenyl)borane and a monocyclometalated platinum precursor to yield the complex [Pt(ptpy)(bppy)], where ptpy represents deprotonated 2-(p-tolyl)pyridine []. The presence of the bppy ligand significantly influences the complex's structure and photophysical properties.

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